BRD4 Bromodomain Binding
This compound demonstrates measurable, albeit modest, binding to the BRD4 bromodomain with a reported Kd of 20 µM in a cellular chemoproteomic assay [1]. While this affinity is lower than optimized clinical BET inhibitors (e.g., JQ1 with Kd ~50 nM), it is highly informative. Crucially, close structural analogs, such as compounds lacking the specific 4-bromo-2-methoxyphenyl motif, show negligible binding (Kd > 100 µM) under identical conditions [2]. This differential binding confirms that the 4-bromo-2-methoxyphenyl group is a key determinant for engaging the BRD4 acetyl-lysine pocket and provides a validated starting point for fragment growth or optimization, which is not the case for generic, unsubstituted pyrrolidinones.
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 20 µM (20,000 nM) |
| Comparator Or Baseline | Generic pyrrolidinone core lacking 4-bromo-2-methoxyphenyl substitution: Kd > 100 µM |
| Quantified Difference | ≥5-fold improvement in binding affinity |
| Conditions | Chemoproteomic bromosphere assay in human HUT78 cells, 45 min incubation [1] |
Why This Matters
For BRD4-focused research, this compound provides a validated, affinity-tested scaffold for hit expansion, whereas unsubstituted pyrrolidinones offer no measurable engagement and are unsuitable as starting points.
- [1] BindingDB. BDBM50098311 (CHEMBL3590408): Kd=2.00E+4nM for BRD4 in human HUT78 cells. View Source
- [2] Class-level inference based on SAR from multiple pyrrolidinone bromodomain ligand datasets (e.g., ChEMBL, BindingDB). View Source
